molecular formula C13H21N B14691210 N,N-Dimethyl-beta-propylphenethylamine CAS No. 33132-65-9

N,N-Dimethyl-beta-propylphenethylamine

Cat. No.: B14691210
CAS No.: 33132-65-9
M. Wt: 191.31 g/mol
InChI Key: RHVNWLPXOJLLRK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-beta-propylphenethylamine: is an organic compound with the molecular formula C13H21N. It is a substituted phenethylamine, characterized by the presence of a dimethylamino group attached to the beta position of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Beta-Propiolactone Method: One common method involves the reaction of beta-propiolactone with dimethylamine.

    N-Propanol Method: Another method involves the continuous preparation of N,N-dimethylpropylamine using N-propanol as a raw material.

Industrial Production Methods: The industrial production of N,N-Dimethyl-beta-propylphenethylamine is still in the exploratory stage. The continuous preparation method using N-propanol is considered promising due to its high conversion rate, good selectivity, and low energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-beta-propylphenethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenethylamine derivatives.

Mechanism of Action

N,N-Dimethyl-beta-propylphenethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT1A). It acts as an agonist at these receptors, modulating their activity and influencing neurotransmitter release . Additionally, it may interact with monoamine oxidase B (MAO-B) as a substrate .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-beta-propylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and enzymes makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

33132-65-9

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylpentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-8-13(11-14(2)3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3

InChI Key

RHVNWLPXOJLLRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

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